REACTION_SMILES
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[CH3:10][C:11]12[CH2:12][CH:13]3[CH2:14][CH:15]([CH2:16]1)[CH2:17][C:18]([CH3:19])([CH2:20]3)[CH2:21]2.[CH:22](=[O:23])[NH2:24].[Cl:26][CH2:27][Cl:28].[OH2:25].[OH:1][N+:2](=[O:3])[O-:4].[S:5](=[O:6])(=[O:7])([OH:8])[OH:9]>>[CH3:10][C:11]12[CH2:12][CH:13]3[CH2:14][C:15]([NH:24][CH:22]=[O:23])([CH2:16]1)[CH2:17][C:18]([CH3:19])([CH2:20]3)[CH2:21]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC12CC3CC(C1)CC(C)(C3)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC12CC3CC(C)(C1)CC(NC=O)(C3)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |